

# Application of 7-Bromoisoquinolin-3-ol in Oncology Drug Discovery: A Detailed Guide

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## Compound of Interest

Compound Name: **7-Bromoisoquinolin-3-ol**

Cat. No.: **B1291703**

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## Introduction

**7-Bromoisoquinolin-3-ol** is a key heterocyclic building block increasingly utilized in the discovery and development of novel oncology therapeutics. Its rigid isoquinoline scaffold, combined with the strategic placement of a bromine atom and a hydroxyl group, offers medicinal chemists a versatile platform for synthesizing potent and selective kinase inhibitors. The bromine at the 7-position serves as a crucial handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The hydroxyl group at the 3-position can be readily converted into a triflate, providing another reactive site for further molecular elaboration. This application note will detail the utility of **7-Bromoisoquinolin-3-ol** as a precursor in the synthesis of targeted oncology agents, with a focus on inhibitors of key kinases such as ALK and c-MET, which are implicated in the progression of various cancers.

## Key Applications in Oncology

The primary application of **7-Bromoisoquinolin-3-ol** in oncology drug discovery is as a starting material for the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that are frequently dysregulated in cancer, and their inhibition is a clinically validated strategy for cancer treatment. The isoquinoline core is a "privileged scaffold" found in numerous biologically active compounds, and its derivatives have been extensively investigated for anticancer properties.

Specifically, **7-Bromoisoquinolin-3-ol** is a precursor for the synthesis of inhibitors targeting:

- Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies.
- c-Mesenchymal-Epithelial Transition Factor (c-MET): The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor growth, invasion, and metastasis.

The general strategy involves the conversion of the hydroxyl group of **7-Bromoisoquinolin-3-ol** to a triflate, followed by a series of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C7-bromo position to introduce various moieties that can interact with the kinase active site.

## Data Presentation: Representative Kinase Inhibitor Data

While specific inhibitors synthesized directly from **7-Bromoisoquinolin-3-ol** are often proprietary, the following tables represent typical biological data for isoquinoline-based kinase inhibitors targeting c-MET and ALK. This data is illustrative of the potency that can be achieved using this scaffold.

Table 1: In Vitro c-MET Kinase Inhibitory Activity of Representative Isoquinoline-Based Compounds

Compound ID	c-MET IC50 (nM)
1a	15
1b	8
1c	22

Data is hypothetical and representative of typical potencies.

Table 2: Anti-proliferative Activity of Representative Isoquinoline-Based Compounds against c-MET-Dependent Cancer Cell Lines

Compound ID	Cell Line	IC50 (nM)
1a	MKN-45	120
1b	SNU-5	95
1c	Hs746T	150

Data is hypothetical and representative of typical potencies.

Table 3: In Vitro ALK Kinase Inhibitory Activity of Representative Isoquinoline-Based Compounds

Compound ID	ALK IC50 (nM)
2a	10
2b	5
2c	18

Data is hypothetical and representative of typical potencies.

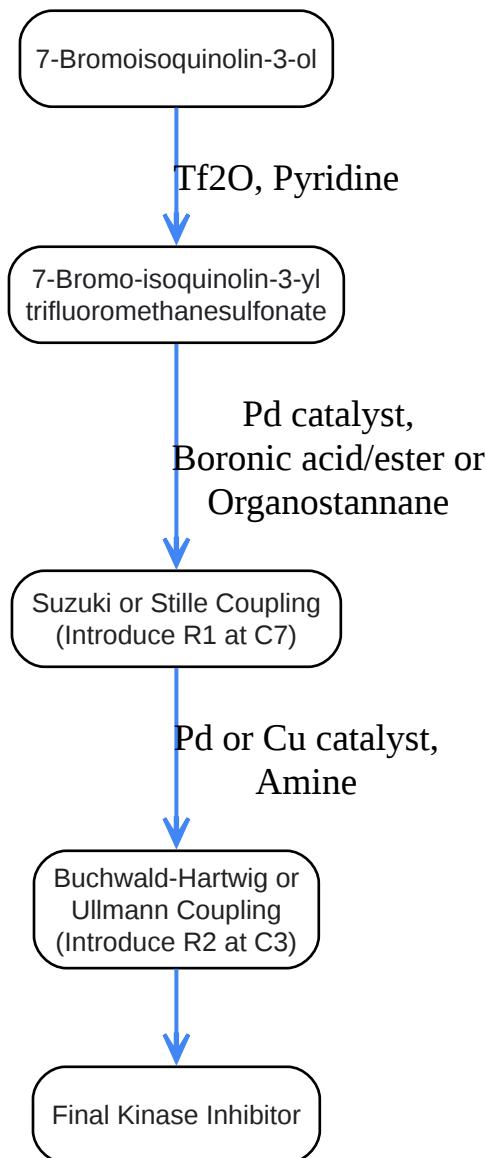
Table 4: Anti-proliferative Activity of Representative Isoquinoline-Based Compounds against ALK-Positive Cancer Cell Lines

Compound ID	Cell Line	IC50 (nM)
2a	H2228	75
2b	KARPAS-299	50
2c	H3122	90

Data is hypothetical and representative of typical potencies.

## Mandatory Visualization

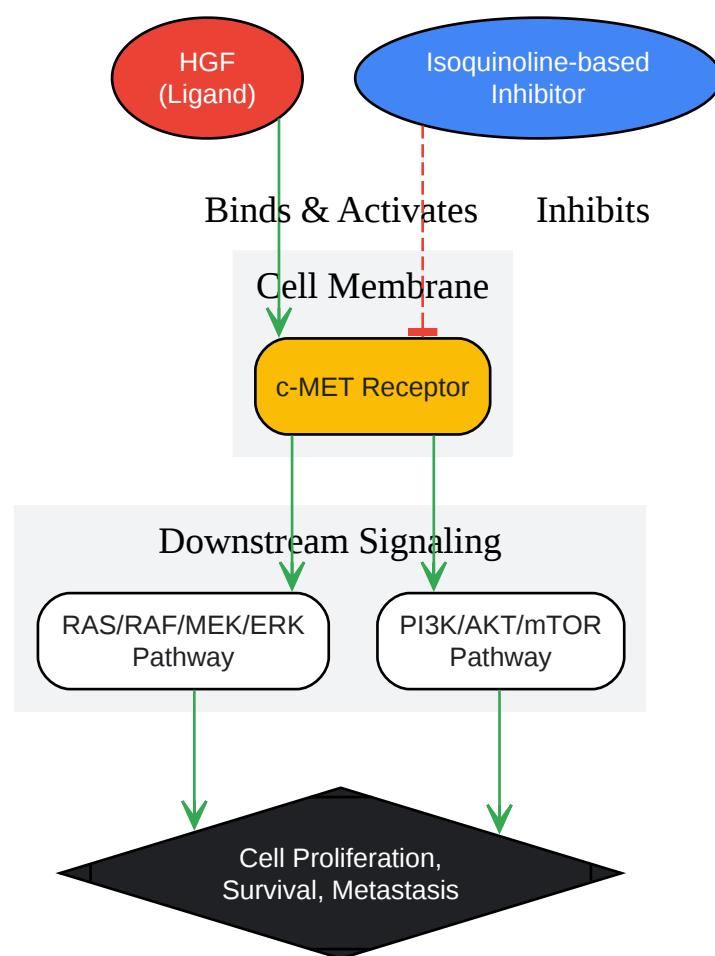
### Synthetic Workflow from 7-Bromoisoquinolin-3-ol

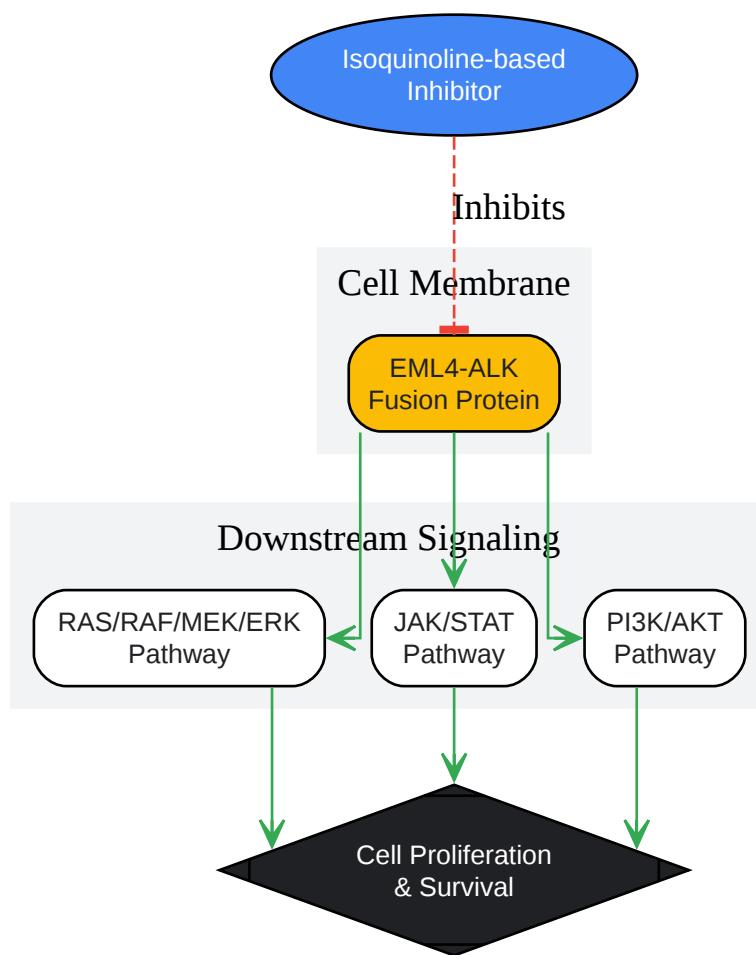


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Caption: Synthetic route to kinase inhibitors from **7-Bromoisoquinolin-3-ol**.

## Targeted Signaling Pathway: c-MET



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